molecular formula C20H21N3O3 B7710034 N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2,2-dimethylpropanamide

N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2,2-dimethylpropanamide

Cat. No.: B7710034
M. Wt: 351.4 g/mol
InChI Key: JDOSBSATLQGVTL-UHFFFAOYSA-N
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Description

N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the oxadiazole ring and the dimethylpropanamide moiety, typically through the reaction of an amine with an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the dimethylpropanamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2,2-dimethylpropanamide
  • N-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2,2-dimethylpropanamide
  • N-{3-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2,2-dimethylpropanamide

Uniqueness

N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2,2-dimethylpropanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound may exhibit different biological activities and pharmacokinetic profiles compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-20(2,3)19(24)21-15-7-5-6-14(12-15)18-22-17(23-26-18)13-8-10-16(25-4)11-9-13/h5-12H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOSBSATLQGVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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